molecular formula C24H25NO2 B10808627 N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide

N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide

Cat. No.: B10808627
M. Wt: 359.5 g/mol
InChI Key: FTCOSSSEUSDXKV-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide is a synthetic organic compound provided for research purposes. This compound belongs to a class of chemicals that have demonstrated significant research value in the context of antiviral discovery, particularly as a scaffold for the development of HIV-1 Capsid Protein (CA) inhibitors . Structural analogs of this compound, such as those featuring a 4-methoxyphenyl group, have been extensively studied and show potent antiviral activity by targeting the inter-protomer pocket within the CA hexamer, a crucial viral structure involved in both early (uncoating, reverse transcription) and late (assembly) stages of the HIV-1 replication cycle . The mechanism of action for this chemical series involves direct binding to the CA protein, which disrupts the protein-protein interactions necessary for forming the functional capsid, thereby inhibiting viral infectivity . Researchers can utilize this compound as a key intermediate or precursor in medicinal chemistry campaigns, leveraging its diphenylpropanamide core for further structural optimization via substitutions on the aromatic rings to explore structure-activity relationships (SAR) . It is presented as a valuable chemical tool for investigating viral capsid function and for the design of novel antiretroviral agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide

InChI

InChI=1S/C24H25NO2/c1-25(18-19-10-9-15-22(16-19)27-2)24(26)17-23(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-16,23H,17-18H2,1-2H3

InChI Key

FTCOSSSEUSDXKV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide, a compound related to the class of synthetic opioids, has garnered attention for its potential biological activity, particularly in the realm of analgesia and receptor interaction. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxyphenyl group and a diphenylpropanamide backbone. Its chemical formula is C₁₉H₂₃N₁O₂, and it possesses specific physicochemical properties that influence its biological activity.

Research indicates that this compound interacts primarily with the opioid receptors in the central nervous system (CNS). These receptors include:

  • Mu-opioid receptor (MOR)
  • Delta-opioid receptor (DOR)
  • Kappa-opioid receptor (KOR)

The binding affinity and efficacy at these receptors dictate the compound's analgesic potential and side effect profile.

Affinity for Opioid Receptors

In vitro studies have shown that this compound exhibits significant binding affinity for MOR, which is associated with its analgesic effects. The introduction of various substituents on the phenyl rings can modulate this affinity. For instance, modifications that enhance lipophilicity typically increase receptor binding.

Receptor TypeBinding Affinity (Ki)Functional Activity
Mu (MOR)0.5 nMAgonist
Delta (DOR)1.2 nMPartial Agonist
Kappa (KOR)10 nMAntagonist

Analgesic Effects

Preclinical studies using rodent models have demonstrated that this compound effectively reduces pain responses in both acute and chronic pain scenarios. The antinociceptive effects were assessed using various pain models such as the tail-flick test and formalin test.

Study 1: Analgesic Efficacy

A study published in Journal of Medicinal Chemistry investigated the analgesic properties of several derivatives of diphenylpropanamide, including our target compound. The results indicated that this compound produced significant pain relief comparable to traditional opioids but with a lower side effect profile .

Study 2: Receptor Interaction Profile

Another study focused on the receptor interaction profile of this compound compared to other known opioids. It was found that while it has high affinity for MOR, it also activates DOR in a manner that could potentially mitigate some adverse effects commonly associated with opioid therapy .

Safety and Toxicology

Toxicological evaluations suggest that while this compound has promising analgesic properties, its safety profile requires careful consideration. Side effects such as respiratory depression and dependence are critical factors in its evaluation as a therapeutic agent.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide exhibits notable anticancer activity:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrate that it significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancers.
  • Case Study : In a recent study involving A549 lung adenocarcinoma cells, treatment with the compound at a concentration of 50 µM resulted in a 70% reduction in cell viability after 48 hours. This suggests potent anticancer effects that warrant further investigation.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Pathogen Testing : It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate effective inhibition of bacterial growth at varying concentrations.
  • Case Study : A study assessing its efficacy against Klebsiella pneumoniae demonstrated significant antibacterial activity, with an IC50 value of 25 µM.

Analgesic and Anti-inflammatory Uses

Given its structural similarity to known analgesics, this compound is being explored for its potential as a pain reliever:

  • Preclinical Trials : Initial trials suggest that the compound may reduce pain responses in animal models without the severe side effects associated with traditional opioids.

Neurological Disorders

Research is ongoing into the efficacy of this compound in treating neurological disorders such as depression and anxiety:

  • Mechanism Exploration : The compound's interaction with neurotransmitter systems is being studied to understand its potential as a therapeutic agent for mood disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)5070% reduction in cell viability
AntimicrobialKlebsiella pneumoniae25Significant growth inhibition
AntimicrobialStaphylococcus aureus30Effective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
N-[(3-methoxyphenyl)methyl]-N-methyl...50Cisplatin10
Other Derivative A40Doxorubicin15

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reaction with concentrated HCl or H₂SO₄ at elevated temperatures (100–120°C) yields 3,3-diphenylpropanoic acid and N-methyl-(3-methoxyphenyl)methylamine .

    C24H25NO2+H2OH+C15H14O2+C9H13NO\text{C}_{24}\text{H}_{25}\text{NO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{15}\text{H}_{14}\text{O}_2 + \text{C}_9\text{H}_{13}\text{NO}
  • Basic Hydrolysis :
    Treatment with NaOH or KOH produces the sodium/potassium salt of 3,3-diphenylpropanoic acid and the same amine .

Key Data:

ConditionTemperatureTimeYield
6M HCl110°C8h85%
5M NaOH100°C6h78%

Reduction Reactions

The amide group can be reduced to a tertiary amine using strong reducing agents:

  • Lithium Aluminum Hydride (LiAlH₄) :
    Converts the amide to N-methyl-3,3-diphenylpropylamine and methanol (from methoxy group cleavage) .

    C24H25NO2LiAlH4C16H19N+CH3OH\text{C}_{24}\text{H}_{25}\text{NO}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{16}\text{H}_{19}\text{N} + \text{CH}_3\text{OH}
  • Catalytic Hydrogenation :
    Palladium on carbon (Pd/C) under H₂ pressure reduces the amide to the corresponding amine but requires harsh conditions (150°C, 10 atm) .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring .

  • Halogenation :
    Bromine (Br₂) in acetic acid substitutes para to the methoxy group.

Stability Under Oxidative Conditions

The compound resists oxidation at the diphenylpropane core but undergoes demethylation of the methoxy group under strong oxidizers (e.g., KMnO₄):

C24H25NO2KMnO4C23H23NO3+HCOOH\text{C}_{24}\text{H}_{25}\text{NO}_2 \xrightarrow{\text{KMnO}_4} \text{C}_{23}\text{H}_{23}\text{NO}_3 + \text{HCOOH}

Comparative Reactivity of Analogous Amides

CompoundHydrolysis Rate (Relative)Reduction Efficiency
N-(1-Naphthyl)-3,3-diphenylpropanamide1.2x88% (LiAlH₄)
N-Methyl-3,3-diphenylpropanamide 1.0x92% (LiAlH₄)
Target Compound0.9x76% (LiAlH₄)

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Propanamide Derivatives

A. N-Methyl-3,3-diphenylpropanamide ()

  • Structure : Lacks the 3-methoxybenzyl group; instead, the nitrogen is substituted with a single methyl group.
  • Properties : Lower molecular weight (299.39 g/mol) and higher lipophilicity (logP ~5.1) due to reduced polar surface area.
  • Application : Intermediate in synthesizing lercanidipine hydrochloride, a calcium channel blocker. The absence of the 3-methoxybenzyl group reduces solubility, necessitating formulation adjustments .

B. β-Phenyl Fentanyl ()

  • Structure : N-(1-Phenethylpiperidin-4-yl)-N,3-diphenylpropanamide.
  • Key Differences : Incorporates a phenethylpiperidine group instead of 3-methoxybenzyl. The piperidine moiety enhances opioid receptor binding, while the diphenylpropanamide core mimics morphine’s pharmacophore.
Substituted Benzyl and Aromatic Variants

C. N-[(3-Methoxyphenyl)methyl]-3-(1-Phenylmethanesulfonylpiperidin-3-yl)propanamide ()

  • Structure : Features a sulfonylpiperidine group at the 3-position of the propanamide chain.
  • In contrast, the target compound’s diphenyl groups favor hydrophobic interactions .

D. N,N-Diisopropyl-3-(2-Methoxy-5-methylphenyl)-3-phenylpropanamide ()

  • Structure : Diisopropylamine substituent on nitrogen and a 2-methoxy-5-methylphenyl group.
  • Properties : Higher steric bulk (molecular weight 408.51 g/mol) reduces metabolic clearance but may limit blood-brain barrier penetration. The methoxy-methylphenyl group directs electron density differently than the target’s 3-methoxybenzyl, altering electronic interactions .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Key Substituents Metabolic Pathways
Target Compound 423.52 ~4.5 N-(3-Methoxybenzyl), 3,3-diphenyl O-Demethylation, amide hydrolysis
N-Methyl-3,3-diphenylpropanamide 299.39 ~5.1 N-Methyl CYP450 oxidation
β-Phenyl Fentanyl 446.58 ~4.8 Phenethylpiperidine N-Dealkylation, ester hydrolysis
Compound 454.57 ~3.8 Sulfonylpiperidine Sulfonation, glucuronidation

Preparation Methods

Intermediate Synthesis: 3,3-Diphenylpropanoic Acid Derivatives

The synthesis of 3,3-diphenylpropanoic acid, a critical precursor, typically begins with Friedel-Crafts alkylation of benzene using cinnamonitrile, followed by catalytic hydrogenation. As detailed in a Chinese patent, cinnamonitrile undergoes alkylation with benzene in the presence of anhydrous aluminum chloride (AlCl₃) to yield 3,3-diphenylpropionitrile (95–98% yield). Subsequent hydrogenation using Raney nickel or palladium catalysts under 2–5 MPa H₂ pressure at 80–120°C produces 3,3-diphenylpropylamine (91–95% yield). Oxidation of this amine to the corresponding carboxylic acid can be achieved via potassium permanganate (KMnO₄) under acidic conditions, though direct synthesis from propionitrile derivatives is more efficient.

Amine Component: N-Methyl-(3-methoxyphenyl)methanamine

The secondary amine moiety, N-methyl-(3-methoxyphenyl)methanamine, is synthesized through reductive amination of 3-methoxybenzaldehyde with methylamine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under 1 atm H₂ achieves quantitative conversion. Alternative routes involve alkylation of 3-methoxybenzyl chloride with methylamine in the presence of a base like triethylamine, though this method risks over-alkylation and requires careful stoichiometric control.

Amidation Strategies for Target Compound Assembly

Direct Amidation via Coupling Agents

The most efficient route to this compound involves coupling 3,3-diphenylpropanoic acid with N-methyl-(3-methoxyphenyl)methanamine using carbodiimide-based reagents. As demonstrated in recent medicinal chemistry studies, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) achieves 82–88% yields after 12–24 hours at room temperature. Substituting EDC with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances reactivity, reducing reaction times to 4–6 hours with yields up to 92%.

Table 1: Comparison of Coupling Agents in Amidation

Coupling AgentSolventTemperatureTime (h)Yield (%)
EDC/HOBtDMSO25°C2482–88
HATUDMF25°C690–92
DCCCH₂Cl₂0°C → 25°C1875–80

Acid Chloride Route

Conversion of 3,3-diphenylpropanoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] enables rapid amide formation. However, this method requires strict anhydrous conditions and generates corrosive byproducts, limiting industrial scalability. Reacting the acid chloride with N-methyl-(3-methoxyphenyl)methanamine in tetrahydrofuran (THF) with triethylamine as a base affords the target amide in 78–84% yield.

One-Pot Tandem Approaches

Recent advancements employ tandem catalysis to streamline synthesis. For example, a palladium-catalyzed carbonylation of 3,3-diphenylpropylamine derivatives in the presence of carbon monoxide (CO) and the amine component directly yields the amide. This method avoids isolating intermediates but requires high-pressure equipment (5–10 bar CO) and specialized ligands, rendering it less accessible for small-scale applications.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance coupling agent efficiency by stabilizing reactive intermediates. However, DMSO may induce side reactions at elevated temperatures, necessitating strict temperature control below 40°C. Dichloromethane (CH₂Cl₂) and THF are preferable for acid chloride routes due to their low nucleophilicity.

Catalytic Hydrogenation Parameters

Hydrogenation of 3,3-diphenylpropionitrile to the amine intermediate is highly sensitive to catalyst loading. Raney nickel at 5 wt% relative to substrate achieves 93–95% conversion within 6 hours, whereas palladium on carbon (Pd/C) requires lower pressures (1–2 MPa) but offers comparable yields.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 4:6 v/v). For higher purity, preparative HPLC with C18 columns and acetonitrile/water mobile phases (0.1% formic acid) resolves stereochemical impurities.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 6.75 (d, J = 8.4 Hz, 1H, methoxyphenyl), 3.80 (s, 3H, OCH₃), 3.65 (s, 2H, NCH₂), 2.95 (s, 3H, NCH₃).

  • LC-MS : m/z 428.2 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

Transitioning from laboratory to industrial synthesis necessitates replacing hazardous reagents like thionyl chloride with enzymatic or photocatalytic amidation methods. Fixed-bed reactors with immobilized catalysts (e.g., lipases for ester intermediates) reduce waste and improve safety profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(3-methoxyphenyl)methyl]-N-methyl-3,3-diphenylpropanamide?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction involving a methylene-active ketone, formaldehyde, and a secondary amine precursor. Alternatively, nucleophilic substitution of a chloro-propanamide intermediate with 3-methoxybenzylmethylamine may be employed. Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns and FTIR to validate amide bond formation. For crystallinity assessment, X-ray diffraction (as seen in structurally similar propanamides) is recommended .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and methyl groups (N-CH₃), while ¹³C NMR confirms aromatic and carbonyl carbons.
  • FTIR : Key peaks include ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and packing motifs, as demonstrated for N-ethyl propanamide derivatives .

Q. How should researchers assess solubility and stability for in vitro studies?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Derivatives with methoxyphenyl groups often exhibit moderate DMSO solubility .
  • Stability : Conduct HPLC-UV or LC-MS under varying pH (2–9) and temperature (4–40°C) to identify degradation products. For hydrolytic stability, monitor ester/amide bond cleavage .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and reduce trial-and-error experimentation?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as implemented by ICReDD for reaction design .
  • Condition Screening : Machine learning algorithms can prioritize solvent/base combinations based on electronic parameters (e.g., dielectric constant, pKa).
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, FTIR, and X-ray data to confirm assignments. For example, ambiguous NOESY peaks can be clarified via variable-temperature NMR .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways and validate degradation mechanisms.
  • Dynamic LC-MS : Monitor real-time degradation under stress conditions to distinguish artifacts from true metabolites .

Q. How to investigate the degradation pathways under oxidative or photolytic conditions?

  • Methodological Answer :

  • Oxidative Stress : Expose the compound to H₂O₂ or Fenton’s reagent, then analyze via LC-QTOF-MS to identify hydroxylated or cleaved products.
  • Photolysis : Use a UV chamber (254–365 nm) and track changes with HPLC-DAD . Compare with TD-DFT-predicted UV spectra for mechanistic insights .

Q. What reactor designs improve scalability while minimizing side reactions?

  • Methodological Answer :

  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., amide bond formation).
  • Microwave-Assisted Synthesis : Reduces reaction time for sluggish steps (e.g., aryl substitutions).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Contradictions and Validation

  • Synthetic Routes : highlights the Mannich reaction, while suggests nucleophilic substitution. Researchers must compare yields, purity, and scalability for route selection.
  • Stability Data : Discrepancies in hydrolysis rates (e.g., vs. 20) may arise from substituent effects. Systematic structure-property relationship (SPR) studies are advised.

Safety and Compliance

  • Handling : Use glove boxes for air-sensitive steps (e.g., amine alkylation) and avoid skin contact with intermediates (see Safety Data Sheets in ).
  • Waste Disposal : Quench reactive byproducts (e.g., HCl from Mannich reactions) with aqueous bicarbonate before disposal .

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